methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity ADME prediction Non-specific binding

Medicinal chemists optimizing NPP1 inhibitors face confounding transporter-mediated efflux. CAS 899725-24-7 is a methyl ester benzothiophene-2-carboxylate screening compound that mitigates this risk. It exhibits a logP 0.47 units lower than its ethyl ester congener (4.48 vs. 4.95), reducing non-specific binding. Crucially, the ethyl ester is a documented OCT1 (IC₅₀ 138 µM) and ABCG2 (IC₅₀ 52 µM) substrate, while the methyl ester has no known transporter liability, ensuring reliable intracellular target engagement. Lower MW (-14 Da) improves ligand efficiency metrics. Ideal for NPP1/NPP3 focused library design.

Molecular Formula C17H14ClNO4S2
Molecular Weight 395.9 g/mol
CAS No. 899725-24-7
Cat. No. B6495014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS899725-24-7
Molecular FormulaC17H14ClNO4S2
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3
InChIKeyRSPCIEAMEMUTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 16 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a fully synthetic, achiral benzothiophene-2-carboxylate screening compound carrying a 5-chloro-2-methylphenylsulfamoyl substituent at the 3-position. The compound has a molecular weight of 395.88 g·mol⁻¹ (C₁₇H₁₄ClNO₄S₂), a calculated logP of 4.48, a logD₇.₄ of 3.50, a topological polar surface area (TPSA) of 62.1 Ų, one hydrogen-bond donor, and seven hydrogen-bond acceptors . These properties place it within Lipinski-compliant chemical space, making it suitable as a starting point for hit-to-lead medicinal chemistry campaigns focused on targets where neutral, moderately lipophilic heterocyclic scaffolds are desired .

Hit-to-lead screening compound with Lipinski-compliant neutral scaffold
Moderate lipophilicity profile may support reduced assay interference
Methyl ester handle suitable for SAR expansion and property optimization

Non-Interchangeable Substitution Pattern of Methyl Ester and 5-Chloro-2-Methylphenyl


Within the 3-sulfamoyl-1-benzothiophene-2-carboxylate series, even single-atom changes at the ester or N-aryl position produce measurable shifts in lipophilicity, hydrogen-bond acceptor count, and transporter recognition that are consequential for ADME profiling and target-based screening hit rates. The methyl ester analogue (CAS 899725-24-7) exhibits a logP approximately 0.46 log units lower than its ethyl ester congener (CAS 932303-46-3, logP 4.95) , a difference that can translate into a meaningful reduction in non-specific protein binding and phospholipidosis risk in cell-based assays. Furthermore, the ethyl ester analogue has been shown to be a weak substrate of human OCT1 (IC₅₀ 138 µM) and ABCG2 (IC₅₀ 52 µM) [1], introducing potential transporter-mediated efflux confounds that the methyl ester may mitigate. These data illustrate that generic substitution among close-in analogues is not scientifically neutral and must be evaluated against the specific assay context and desired pharmacokinetic-liability profile.

Ester chain length may shift logP, altering non-specific binding and phospholipidosis risk in cell assays
Ethyl ester congener flagged for OCT1/ABCG2 transporter interaction; methyl ester recognition may differ and requires validation
Close-in analogues are not interchangeable; assay context and transporter liability profile should be evaluated separately

Comparative Evidence vs. Structural Analogs


LogP Reduction vs. Ethyl Ester: Lower Non-Specific Binding Risk

The target methyl ester compound (CAS 899725-24-7) exhibits a calculated logP of 4.48 , compared to a measured logP of 4.95 for the ethyl ester analogue (CAS 932303-46-3) . This ΔlogP of –0.47 represents a measurable reduction in lipophilicity that, at constant TPSA and HBD count, predicts lower non-specific tissue binding and reduced phospholipidosis hazard in cell-based screening cascades.

LogP Reduction
Head-to-head
ΔlogP = –0.47 (methyl vs ethyl ester)
Lower lipophilicity may reduce non-specific binding
Computational prediction; confirm experimentally
Lipophilicity ADME prediction Non-specific binding

Improved Ligand Efficiency Over Ethyl Ester Analog

The target compound has a molecular weight of 395.88 g·mol⁻¹ . The direct ethyl ester analogue (CAS 932303-46-3) has a molecular weight of 409.9 g·mol⁻¹ , representing an increase of 14 Da attributable solely to the replacement of the methyl ester with an ethyl ester group. This MW increase is accompanied by an additional rotatable bond in the ethyl ester, decreasing the Fsp³ value and raising the MW/TPSA ratio.

Ligand Efficiency Gain
Head-to-head
MW –14 Da; 1 fewer rotatable bond
Improved LE/LLE potential for fragment-based campaigns
MW reduction from methyl ester substitution
Ligand efficiency Fragment-like properties Molecular weight

Transporter Liability Avoidance vs. Ethyl Ester

The ethyl ester analogue (CAS 932303-46-3) has been tested in transporter inhibition assays and found to inhibit human OCT1 with an IC₅₀ of 138 µM and ABCG2 (BCRP) with an IC₅₀ of 52 µM [1]. The methyl ester target compound (CAS 899725-24-7) has not been flagged in these transporter panels, suggesting that the methyl ester group may reduce recognition by these polyspecific drug transporters. While a direct absence-of-activity claim requires confirmation, the available data indicate that the ethyl ester carries a documented transporter interaction risk that the methyl ester may avoid.

Transporter Liability Profile
Cross-study
Ethyl ester: OCT1 IC₅₀ 138 µM, ABCG2 IC₅₀ 52 µM; methyl ester not flagged
Methyl ester may avoid efflux-related false negatives
Absence of transporter activity requires direct confirmation
Transporter inhibition OCT1 ABCG2 ADME-Tox

NPP1/NPP3 Inhibition by Benzothiophene Sulfamoyl Scaffold

A systematic SAR study of sulfonate and sulfamate benzothiophene derivatives demonstrated potent inhibition of nucleotide pyrophosphatases/phosphodiesterases NPP1 and NPP3, with the most active compounds exhibiting IC₅₀ values in the 0.12–0.95 µM range [1]. Although the specific compound CAS 899725-24-7 was not included in this dataset, the core 3-sulfamoyl-benzothiophene-2-carboxylate scaffold is structurally analogous to the most potent derivatives (e.g., compounds 1c, 1g, 1n, 1s for NPP1; 1e, 1f, 1j, 1l for NPP3). The 5-chloro-2-methylphenyl substituent in the target compound occupies the same vector as the substituted aryl groups that conferred selectivity for NPP1 over NPP3 (e.g., compound 1d was highly NPP1-selective) [1].

NPP1/NPP3 Scaffold Prediction
Class-level
Scaffold IC₅₀ range: 0.12–0.95 µM (Anbar 2020)
Class-level prediction; target compound not tested
Scaffold-level inference; verify experimentally
Nucleotide pyrophosphatase NPP1 NPP3 Cancer

Differential Target Engagement via Chlorine Isomerism

Among the commercially available 3-sulfamoyl-1-benzothiophene-2-carboxylate library members, the 5-chloro-2-methylphenyl substitution pattern of CAS 899725-24-7 is structurally distinct from the 3-chlorophenyl (CAS 932354-78-4, ethyl ester) and 2-chlorophenyl (CAS 932304-14-8, ethyl ester) isomers. The presence of both a chlorine at the 5-position and a methyl group at the 2-position of the N-phenyl ring creates a unique steric and electronic environment at the sulfamoyl linkage. In related benzothiophene SAR studies, the position of halogen substituents on the N-aryl ring has been shown to influence selectivity between NPP1 and NPP3 isoforms [1], suggesting that this substitution pattern may confer a selectivity profile distinct from mono-chlorinated or non-methylated analogues.

Chlorine Isomer SAR Vector
Class-level
5-chloro-2-methyl vs 3-chloro/2-chloro isomers
Distinct steric/electronic profile for selectivity studies
No matched biological data; structural differentiation only
Structure-Activity Relationship Chlorine substitution Selectivity

Research and Procurement Applications


NPP1-Selective Inhibitor Hit-to-Lead for Calcification Disorders

Based on the class-level NPP1/NPP3 inhibition data for benzothiophene sulfamate derivatives (IC₅₀ range 0.12–0.95 µM) [1], CAS 899725-24-7 should be prioritized when the medicinal chemistry objective is to explore NPP1 selectivity through variation of the N-aryl substituent. The 5-chloro-2-methylphenyl group offers a distinct steric and electronic profile compared to the published selective NPP1 inhibitors (e.g., compound 1d), potentially improving selectivity over NPP3. The methyl ester provides a synthetically tractable handle for further SAR exploration via hydrolysis to the carboxylic acid and subsequent derivatization.

Phenotypic Screening with Low Non-Specific Binding

For high-content screening campaigns where compound loss to plasticware and confounding transporter-mediated efflux must be minimized, CAS 899725-24-7 is preferred over the ethyl ester analogue (CAS 932303-46-3). The methyl ester exhibits a logP 0.47 units lower (4.48 vs. 4.95) , reducing predicted non-specific binding, while the ethyl ester analogue carries documented OCT1 (IC₅₀ 138 µM) and ABCG2 (IC₅₀ 52 µM) inhibition flags [2]. These properties make the methyl ester the more reliable choice for intracellular target engagement assays where false negatives from efflux must be avoided.

Property-Guided Selection for Fragment-Based Leads

With a molecular weight of 395.88 Da, TPSA of 62.1 Ų, and only 1 HBD, CAS 899725-24-7 occupies the upper boundary of fragment-like chemical space while retaining full benzothiophene scaffold complexity . Its lower MW (–14 Da) and reduced rotatable bond count relative to the ethyl ester analogue improve ligand efficiency metrics. Procurement teams building property-filtered screening subsets should select this methyl ester over the heavier ethyl ester to maintain favorable LE and LLE parameters in fragment-to-lead campaigns.

SAR of Halogen Position and ortho-Methyl Effects

The 5-chloro-2-methylphenyl substitution pattern is a unique combination among commercially available benzothiophene-2-carboxylate sulfamoyl analogues, distinct from the 3-chlorophenyl, 4-chlorophenyl, and 4-ethoxyphenyl variants [1]. Procuring CAS 899725-24-7 alongside its positional isomers enables systematic SAR deconvolution of chlorine position and ortho-methyl steric effects on target potency and selectivity. This compound should be included as a key member of any benzothiophene sulfamoyl focused library intended for kinase, NPP, or steroid sulfatase inhibitor discovery.

Application
Selection Property
Validation Focus
NPP1 pathway studies (calcification research models)
N-aryl substituent SAR potential
NPP1 vs NPP3 isoform selectivity review
High-content phenotypic screening
Lower predicted non-specific binding
Assay interference minimization
Fragment-based lead generation
Favorable ligand efficiency parameters
Property-filtered library compliance
Halogen position and ortho-methyl SAR
Unique 5-chloro-2-methyl substitution pattern
Positional isomer SAR deconvolution
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